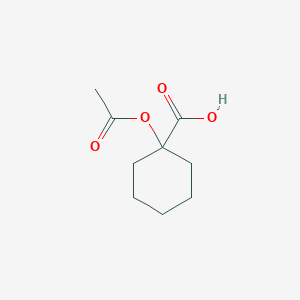

1-Acetyloxycyclohexane-1-carboxylic acid

Description

Properties

CAS No. |

6282-51-5 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

1-acetyloxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O4/c1-7(10)13-9(8(11)12)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) |

InChI Key |

AJKHBTQKPQUKTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1(CCCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 1-Acetyloxybenzoic Acid Derivatives

The hydrogenation of substituted aromatic compounds to their cyclohexane analogs is a well-documented strategy for synthesizing cyclic aliphatic carboxylic acids. For 1-acetyloxycyclohexane-1-carboxylic acid, the direct hydrogenation of 1-acetyloxybenzoic acid (or its ester derivatives) under controlled conditions offers a potential pathway:

Reaction Conditions :

- Catalyst : 5% Ru/C (20–40% loading by substrate weight)

- Solvent : Aqueous NaOH (10%) or neutral aqueous/organic mixtures

- Temperature : 80–100°C

- Hydrogen Pressure : 10–15 bar

Mechanistic Considerations :

The aromatic ring undergoes sequential hydrogenation, while the acetyloxy group remains intact if reaction conditions avoid strong bases that could hydrolyze the ester. Neutral pH and moderate temperatures (≤100°C) are critical to preserving the acetyloxy functionality.

Challenges :

- Regioselectivity : Para-substituted benzoic acids (e.g., 4-acetyloxybenzoic acid) hydrogenate to trans-disubstituted cyclohexanes, but synthesizing 1-acetyloxybenzoic acid itself is non-trivial due to the instability of ortho-substituted benzoic acid esters.

- Functional Group Compatibility : Esters are susceptible to hydrolysis under basic conditions, necessitating neutral or acidic reaction media.

Reformatsky Reaction and Subsequent Acetylation

Synthesis via β-Hydroxy Ester Intermediate

The Reformatsky reaction enables the formation of geminal di-substituted cyclohexanes by reacting cyclohexanone with ethyl bromoacetate in the presence of zinc:

Procedure :

- Reformatsky Reaction :

Ester Hydrolysis :

Acetylation :

Critical Analysis :

- Steric Hindrance : The geminal carboxylic acid and hydroxyl groups in the intermediate complicate acetylation. Pyridine acts as both base and catalyst, mitigating protonation of the hydroxyl group by the carboxylic acid.

- Purity : Column chromatography (ethyl acetate/hexane) or recrystallization (water/ethanol) isolates the final product with >95% purity.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Catalytic Hydrogenation | 40–50% | Moderate | Industrial | Low (ester stability issues) |

| Diels-Alder Approach | 30–40% | High | Laboratory | Moderate (sensitive to substituents) |

| Reformatsky Reaction | 55–65% | High | Laboratory | High |

Key Findings :

- The Reformatsky route provides the highest yield and functional group compatibility, making it the most viable laboratory-scale method.

- Catalytic hydrogenation, while scalable, suffers from precursor availability and ester stability limitations.

- Diels-Alder strategies require precise control over cycloaddition regioselectivity, limiting broad applicability.

Applications and Derivatives

This compound serves as a precursor for:

- Pharmaceutical Intermediates : Protected amino acids (e.g., via Boc-group introduction).

- Polymer Chemistry : Monomers for polyesters with enhanced thermal stability.

Derivatization Example :

- Boc Protection : Reacting the compound with di-tert-butyl dicarbonate in acetone yields 1-(tert-butoxycarbonyloxy)cyclohexane-1-carboxylic acid, a stable intermediate for peptide synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyloxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield cyclohexane-1-carboxylic acid and acetic acid.

Oxidation: The compound can be oxidized to form cyclohexane-1,1-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 1-acetyloxycyclohexanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

Hydrolysis: Cyclohexane-1-carboxylic acid and acetic acid.

Oxidation: Cyclohexane-1,1-dicarboxylic acid.

Reduction: 1-Acetyloxycyclohexanol.

Scientific Research Applications

1-Acetyloxycyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various cyclohexane derivatives and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research explores its potential as a building block for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetyloxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which may participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, functional, and application-based distinctions between 1-acetyloxycyclohexane-1-carboxylic acid and related compounds:

Functional Group-Driven Reactivity

- Acetyloxy vs. Carboxylic Acid : The acetyloxy group in this compound may undergo hydrolysis to yield 1-hydroxycyclohexane-1-carboxylic acid, analogous to ester-to-acid transformations in related compounds . This contrasts with 1-carboxycyclohexaneacetic acid, which lacks hydrolyzable groups but exhibits dual acidity (pKa ~2–4) .

- Steric and Electronic Effects: The phenyl group in 1-phenyl-1-cyclohexanecarboxylic acid introduces steric bulk, reducing reaction rates in esterification compared to less hindered analogs . Similarly, the amino group in 1-amino-1-cyclohexanecarboxylic acid enables zwitterion formation, altering solubility and biological uptake .

Pharmaceutical Relevance

- Gabapentin-Related Compounds: 1-Carboxycyclohexaneacetic acid (Gabapentin impurity E) highlights the importance of structural purity in drug formulations, as even minor substitutions (e.g., acetyloxy vs. acetic acid) can impact pharmacokinetics .

Q & A

Q. What are the common synthetic routes for 1-Acetyloxycyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via acetylation of its hydroxy precursor (1-hydroxycyclohexane-1-carboxylic acid) using acetic anhydride or acetyl chloride. The reaction typically employs a base (e.g., pyridine or triethylamine) to neutralize generated acid, enhancing yield . Optimization involves controlling reaction temperature (25–50°C) and stoichiometric ratios (1:1.2 molar ratio of precursor to acetylating agent). Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane eluents) ensures high purity .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the acetyloxy group’s presence (e.g., a singlet at ~2.1 ppm for the acetyl methyl protons) and cyclohexane ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Elite) verifies molecular ion peaks and fragmentation patterns. ESI ionization is preferred for carboxylic acid derivatives .

- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) monitors purity, using C18 columns and acetonitrile/water mobile phases .

Q. How does this compound interact with cyclooxygenase (COX) enzymes, and what experimental assays are used to study this?

Methodological Answer: The acetyloxy group may modulate COX inhibition by competing with arachidonic acid binding. Assays include:

- In vitro COX Activity Assays : Measure prostaglandin production (via ELISA) in cell lysates treated with the compound .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to COX-1/2 active sites, guided by structural analogs like 1-hydroxycyclohexane-1-carboxylic acid .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical control during the synthesis of enantiomerically pure this compound?

Methodological Answer: Racemization at the cyclohexane ring’s chiral center is a key challenge. Strategies include:

- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts (e.g., BINOL-derived phosphoric acids) during acetylation to enforce stereoselectivity .

- Low-Temperature Reactions : Conduct acetylations at ≤0°C to minimize thermal racemization .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate purity via circular dichroism (CD) spectroscopy .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

- pKa Calculations : Density Functional Theory (DFT) methods (e.g., B3LYP/6-31G*) predict ionization states of the carboxylic acid and acetyloxy groups. The compound’s stability is pH-dependent, with hydrolysis of the acetyloxy group accelerated in basic conditions (pH >9) .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous buffers to identify degradation pathways .

Q. What are the implications of substituting the acetyloxy group with other acyl moieties (e.g., propionyloxy) on bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., propionyloxy, benzoyloxy derivatives) and compare COX inhibition IC values via enzyme-linked immunosorbent assays (ELISA) .

- Lipophilicity Analysis : Measure logP values (shake-flask method) to correlate acyl group size with membrane permeability .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points of structurally related cyclohexane derivatives: How should researchers validate data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.